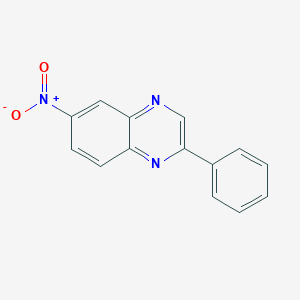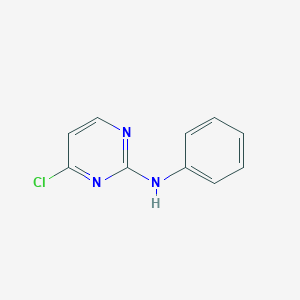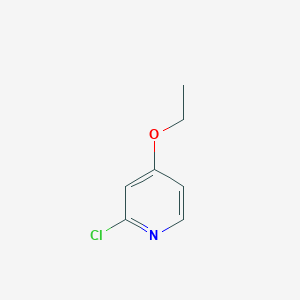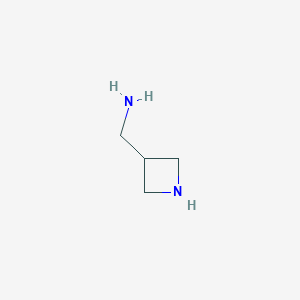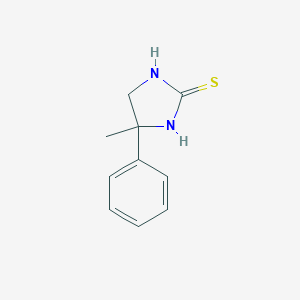
4-Methyl-4-phenyl-2-imidazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-phenyl-2-imidazolidinethione (known as MPTP) is a synthetic compound that has been widely used in scientific research for its unique properties. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease.
Scientific Research Applications
MPTP has been widely used in scientific research to study Parkinson's disease. The selective destruction of dopaminergic neurons in the brain by MPTP leads to the development of symptoms similar to Parkinson's disease. This makes MPTP an ideal tool for studying the disease's pathogenesis, as well as testing potential treatments.
Mechanism Of Action
MPTP is selectively taken up by dopaminergic neurons in the brain, where it is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B. MPP+ is then transported into the mitochondria of the dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This ultimately leads to the selective destruction of dopaminergic neurons in the brain.
Biochemical And Physiological Effects
The selective destruction of dopaminergic neurons by MPTP leads to a decrease in dopamine levels in the brain, which is the hallmark of Parkinson's disease. This leads to symptoms such as tremors, rigidity, and bradykinesia. MPTP has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.
Advantages And Limitations For Lab Experiments
MPTP is a potent and selective neurotoxin that can be used to model Parkinson's disease in animals. This makes it an ideal tool for studying the disease's pathogenesis and testing potential treatments. However, MPTP has limitations in terms of its translational relevance to humans. The selective destruction of dopaminergic neurons by MPTP is not a perfect model of Parkinson's disease, as the disease is multifactorial and involves other neurotransmitter systems and brain regions.
Future Directions
There are several future directions for research on MPTP. One area of interest is the development of new treatments for Parkinson's disease based on the mechanism of action of MPTP. Another area of interest is the use of MPTP as a tool for studying the role of oxidative stress and inflammation in the pathogenesis of Parkinson's disease. Additionally, there is a need for more translational research to validate the relevance of MPTP as a model of Parkinson's disease in humans.
Conclusion:
In conclusion, MPTP is a potent and selective neurotoxin that has been widely used in scientific research to study Parkinson's disease. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPTP have been discussed in this paper. While MPTP has limitations in terms of its translational relevance to humans, it remains an important tool for studying the disease's pathogenesis and testing potential treatments.
Synthesis Methods
MPTP can be synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with sulfur in the presence of hydrogen peroxide. The reaction yields MPTP as a white crystalline solid, which can be purified through recrystallization.
properties
CAS RN |
13206-10-5 |
|---|---|
Product Name |
4-Methyl-4-phenyl-2-imidazolidinethione |
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
4-methyl-4-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-10(7-11-9(13)12-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13) |
InChI Key |
TVFHYGQOWWPMMJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(CN=C(N1)S)C2=CC=CC=C2 |
SMILES |
CC1(CNC(=S)N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1(CNC(=S)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyridin-2-ylacetonitrile](/img/structure/B183362.png)
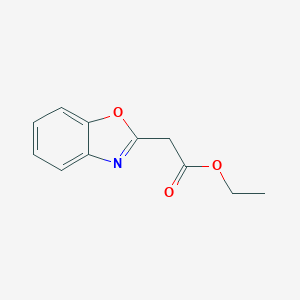
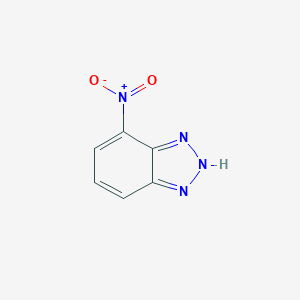
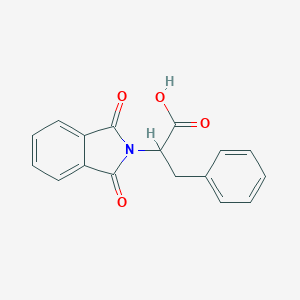
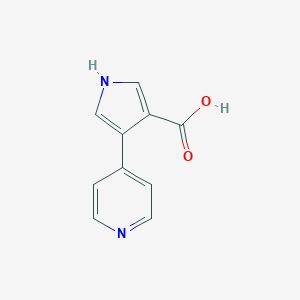
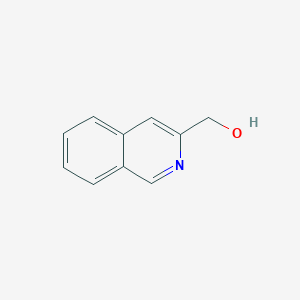
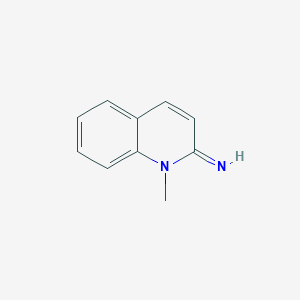
![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)
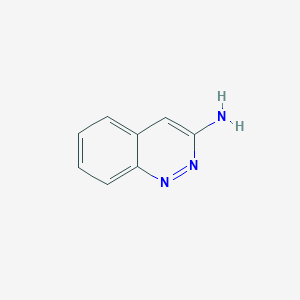
![Pyrido[3,4-b]pyrazine](/img/structure/B183377.png)
